Cas no 924831-73-2 (1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine)

1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine is a heterocyclic compound featuring a thiazole core substituted with a 4-methylphenyl group and a piperazine moiety. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate in the synthesis of biologically active molecules. The compound's rigid thiazole ring enhances stability, while the piperazine group offers functionalization potential for further derivatization. Its well-defined aromatic and heterocyclic components contribute to favorable binding properties in receptor-targeted research. The presence of the methylphenyl substituent may influence lipophilicity, aiding in solubility modulation for optimized pharmacokinetic profiles. Suitable for use in medicinal chemistry and material science, this compound demonstrates consistent purity and reactivity under standard synthetic conditions.
1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine structure
924831-73-2 structure
Product Name:1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine
CAS No:924831-73-2
MF:C14H17N3S
MW:259.369881391525
CID:5094411
Update Time:2025-06-12

1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-methylphenyl)-2-piperazin-1-yl-1,3-thiazole
    • 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine
    • Inchi: 1S/C14H17N3S/c1-11-2-4-12(5-3-11)13-10-18-14(16-13)17-8-6-15-7-9-17/h2-5,10,15H,6-9H2,1H3
    • InChI Key: ILARXIZEOAQJGO-UHFFFAOYSA-N
    • SMILES: S1C=C(C2=CC=C(C)C=C2)N=C1N1CCNCC1

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1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine Related Literature

Additional information on 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine

Comprehensive Overview of 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine (CAS No. 924831-73-2): Properties, Applications, and Research Insights

1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine (CAS No. 924831-73-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This heterocyclic compound combines a thiazole ring with a piperazine moiety, making it a subject of interest for drug discovery and material science. Its molecular formula, C14H17N3S, and precise synthesis methods have been documented in peer-reviewed journals, highlighting its relevance in modern chemistry.

The compound’s 4-(4-methylphenyl)-1,3-thiazol-2-yl group contributes to its lipophilicity, which is a critical factor in bioavailability studies. Researchers have explored its role as a building block for central nervous system (CNS) targeting molecules, particularly in the development of neurotransmitter modulators. Recent trends in AI-driven drug design and computational chemistry have further amplified interest in this compound, as its scaffold aligns with algorithms predicting high-affinity ligands for G-protein-coupled receptors (GPCRs).

From an industrial perspective, 924831-73-2 is often discussed in forums focusing on high-value intermediates and custom synthesis. Its stability under controlled conditions makes it suitable for scale-up production, a topic frequently searched by professionals in process chemistry. Environmental considerations, such as green chemistry principles, are also applied to its synthesis routes, addressing concerns about sustainable manufacturing.

Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazine. These methods ensure compliance with pharmaceutical purity standards, a key concern for regulatory bodies. The compound’s spectral data (e.g., IR absorption bands at 1600–1500 cm−1) is often referenced in open-access chemical databases, which are popular among academic researchers.

Emerging discussions link this compound to preclinical studies for neurodegenerative diseases, a hot topic in biomedical research. Its potential to cross the blood-brain barrier (BBB) has spurred investigations into structure-activity relationships (SAR), frequently queried in PubMed and Google Scholar. Additionally, its patent landscape reveals applications in allosteric modulation, aligning with trends in precision medicine.

In summary, CAS No. 924831-73-2 represents a versatile scaffold bridging medicinal chemistry and material science. Its integration into high-throughput screening libraries and alignment with drug repurposing strategies underscore its enduring relevance. As synthetic methodologies evolve, this compound continues to inspire innovation across multidisciplinary fields.

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